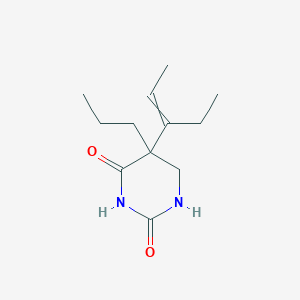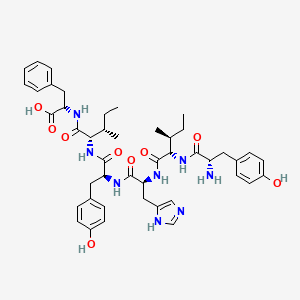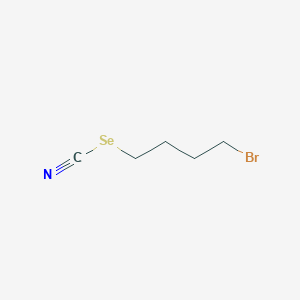![molecular formula C13H12N2O2 B14196063 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid CAS No. 860344-12-3](/img/structure/B14196063.png)
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzoic acid. The reaction proceeds through a series of steps including nucleophilic substitution and subsequent deprotection to yield the target compound . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)methyl)benzoic acid
- 2-(1H-Imidazol-1-ylmethyl)benzoic acid
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid
Uniqueness
4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid is unique due to its specific structural arrangement, which combines the properties of both the imidazole ring and the benzoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
860344-12-3 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[2-(1-methylimidazol-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-8-14-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-9H,1H3,(H,16,17) |
InChI Key |
DYBYSFFMHPTRMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)


![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)

![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B14196030.png)

![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
